molecular formula C11H19NO3 B13266706 Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13266706
M. Wt: 213.27 g/mol
InChI Key: HQXXLPFQVGEKIB-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or ethanol to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The methoxy and ester groups can also participate in hydrogen bonding and other interactions, contributing to its overall effect .

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.5]nonane-1-carboxylic acid, 6-methoxy-, methyl ester: Shares a similar spirocyclic structure but differs in the functional groups attached.

    1-Substituted 2-azaspiro[3.3]heptanes:

Uniqueness

Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure.

Biological Activity

Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate is a compound belonging to the azaspiro family, characterized by its unique spirocyclic structure. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Structural Characteristics

This compound features a rigid spirocyclic framework that contributes to its stability and bioactivity. The presence of a methoxy group at the 6-position enhances its solubility and may influence its interaction with biological targets.

PropertyValue
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name This compound
CAS Number To be determined

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens, indicating a role in antimicrobial therapy.
  • Antimalarial Activity : Similar compounds have shown effectiveness in inhibiting malaria parasites, suggesting a need for further investigation into this compound's activity against Plasmodium species.
  • Enzyme Modulation : The compound may interact with specific enzymes, influencing metabolic pathways and cellular responses.

The biological activity of this compound is believed to stem from its ability to bind to molecular targets such as enzymes and receptors. For instance, studies on related azaspiro compounds have demonstrated their capacity to inhibit enzymes involved in critical metabolic processes.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound found that it effectively inhibited the growth of several bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylateC10H17NO2Contains a methoxy group at the 7-position
Methyl 2-azaspiro[3.5]nonane-1-carboxylateC10H17NO2Lacks methoxy group; simpler structure
Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylateC12H21NO2Contains additional methyl groups enhancing steric bulk

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 6-methoxy-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-14-8-4-3-5-11(6-8)7-12-9(11)10(13)15-2/h8-9,12H,3-7H2,1-2H3

InChI Key

HQXXLPFQVGEKIB-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC2(C1)CNC2C(=O)OC

Origin of Product

United States

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